molecular formula C9H10O3S B8703182 Methyl 4-methoxy-3-sulfanylbenzoate CAS No. 647855-89-8

Methyl 4-methoxy-3-sulfanylbenzoate

Cat. No. B8703182
M. Wt: 198.24 g/mol
InChI Key: FMIWREZBKKVZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07691843B2

Procedure details

To a stirred solution of 3-dimethylcarbamoylthio-4-methoxybenzoic acid methyl ester (530 mg, 1.97 mmol) in THF (10 mL), was added MeONa (10 mL, 0.5 M solution in MeOH). The resulting mixture was heated to reflux for 3 h and then cooled to room temperature. The reaction mixture was diluted with 1N HCl aqueous solution (100 mL), extracted with EtOAc (3×50 mL). The combined organic layer was washed with brine (100 mL), dried over Na2SO4, concentrated in vacuo to afford 3-mercapto-4-methoxybenzoic acid methyl ester (0.42 g). The product was used without further purification.
Name
3-dimethylcarbamoylthio-4-methoxybenzoic acid methyl ester
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([S:12]C(=O)N(C)C)[CH:5]=1.CO[Na]>C1COCC1.Cl>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([SH:12])[CH:5]=1

Inputs

Step One
Name
3-dimethylcarbamoylthio-4-methoxybenzoic acid methyl ester
Quantity
530 mg
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)SC(N(C)C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OC)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.